2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

CAS No.:

Cat. No.: VC13411488

Molecular Formula: C13H20O3

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O3 |

|---|---|

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol |

| Standard InChI | InChI=1S/C13H20O3/c1-9(2)13(3,14)11-8-10(15-4)6-7-12(11)16-5/h6-9,14H,1-5H3 |

| Standard InChI Key | OTOVOALMUQIOHQ-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)(C1=C(C=CC(=C1)OC)OC)O |

| Canonical SMILES | CC(C)C(C)(C1=C(C=CC(=C1)OC)OC)O |

Introduction

Structural and Molecular Characteristics

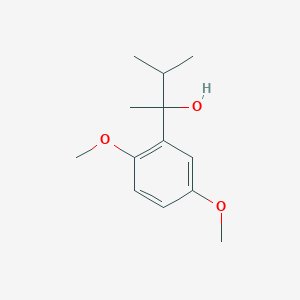

The molecular formula of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is C₁₃H₂₀O₃, with a molecular weight of 224.30 g/mol . The structure comprises a butan-2-ol backbone substituted with a methyl group at position 3 and a 2,5-dimethoxyphenyl ring at position 2 (Figure 1). The methoxy groups at the 2- and 5-positions of the aromatic ring contribute to its electronic and steric properties, influencing reactivity and solubility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.30 g/mol |

| SMILES | CC(C)C(C)(C1=CC(=C(C=C1)OC)OC)O |

| InChIKey | OTOVOALMUQIOHQ-UHFFFAOYNA-N |

Synthesis and Preparation

Synthetic Routes

While explicit protocols for this compound are scarce, analogous structures suggest synthesis via Grignard reactions or aldol condensations. A plausible route involves:

-

Formation of the aromatic precursor: 2,5-Dimethoxybenzaldehyde undergoes nucleophilic addition with a methylmagnesium bromide reagent to form a secondary alcohol.

-

Branching introduction: Subsequent alkylation or condensation with acetone derivatives introduces the tertiary alcohol and methyl branches .

-

Purification: Column chromatography (e.g., 20% EtOAc/hexane) yields the pure product, as evidenced by a reported purity of 97% .

Optimization Challenges

Physicochemical Properties

Physical State and Solubility

The compound is a solid at room temperature . Its solubility profile is dominated by the polar methoxy and hydroxyl groups, rendering it soluble in polar aprotic solvents (e.g., DMSO, ethanol) and sparingly soluble in non-polar solvents like hexane.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include O–H stretch (~3400 cm⁻¹), C–O (methoxy) at ~1250 cm⁻¹, and aromatic C=C at ~1600 cm⁻¹.

-

NMR: ¹H NMR would show singlet peaks for the methoxy groups (~3.8 ppm), a broad peak for the hydroxyl proton (~1.5 ppm), and multiplet signals for the aromatic protons .

Applications and Future Directions

Materials Science

The compound’s rigid aromatic core and hydroxyl group make it a candidate for polymeric matrices or coordination complexes, where hydrogen bonding can enhance material stability.

Pharmaceutical Development

Future studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume